molecular formula C6H11NO4 B1194904 5-Amino-6-hydroxy-4-oxohexanoic acid CAS No. 78524-74-0

5-Amino-6-hydroxy-4-oxohexanoic acid

Cat. No.: B1194904
CAS No.: 78524-74-0
M. Wt: 161.16 g/mol
InChI Key: PLPRTZMQOHOKQU-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-4-oxohexanoic acid is a critical intermediate in the biosynthesis of the antibiotic alaremycin. It is synthesized enzymatically via the condensation of serine and succinyl-CoA by the enzyme AlmA, which exhibits a strong substrate preference for serine (lower Km = 0.8 ± 0.1 mM) over glycine (Km = 250 mM) . The compound features a hexanoic acid backbone with a hydroxyl group at position 6, an amino group at position 5, and a ketone at position 2. Its unique functional groups contribute to its role in secondary metabolism and reported antibacterial activity .

Properties

CAS No.

78524-74-0

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

5-amino-6-hydroxy-4-oxohexanoic acid

InChI

InChI=1S/C6H11NO4/c7-4(3-8)5(9)1-2-6(10)11/h4,8H,1-3,7H2,(H,10,11)

InChI Key

PLPRTZMQOHOKQU-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)C(CO)N

Canonical SMILES

C(CC(=O)O)C(=O)C(CO)N

Synonyms

4-keto-5-amino-6-hydroxyhexanoic acid
5-Amino-6-hydroxy-4-oxohexanoic acid
KA-6-HHA

Origin of Product

United States

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA; CAS 106-60-5)

Structural Differences :

  • Backbone: Pentanoic acid (shorter chain length).
  • Functional Groups: Amino group at position 5, ketone at position 4; lacks the hydroxyl group at position 4.

8-Amino-7-oxooctanoic Acid Hydrochloride (CAS 168689-41-6)

Structural Differences :

  • Backbone: Octanoic acid (longer chain).
  • Functional Groups: Amino group at position 8, ketone at position 7; lacks hydroxyl groups.

5-Amino-6-Cyclohexyl-4-hydroxy-2-isobutyl-hexanoic Acid (CAL; CAS not provided)

Structural Differences :

  • Substituents : Cyclohexyl and isobutyl groups at positions 6 and 2, respectively.
  • Functional Groups: Hydroxyl at position 4, amino at position 4.

Properties :

6-(4-(1-Carboxyethyl)phenyl)-5-oxohexanoic Acid (CAS not provided)

Structural Differences :

  • Backbone: Hexanoic acid with a phenyl-carboxyethyl branch.
  • Functional Groups: Ketone at position 5; lacks amino and hydroxyl groups.

Comparative Analysis Table

Compound Name Backbone Functional Groups Biological Role Synthesis Method Key Properties
5-Amino-6-hydroxy-4-oxohexanoic acid Hexanoic 5-NH₂, 6-OH, 4-O Antibiotic intermediate Enzymatic (AlmA) Antibacterial, polar
5-Amino-4-oxopentanoic acid (ALA) Pentanoic 5-NH₂, 4-O Heme precursor, photodynamic therapy Enzymatic (ALAS/AlmA mutants) Water-soluble, clinical use
8-Amino-7-oxooctanoic acid Octanoic 8-NH₂, 7-O Undefined Likely enzymatic Long-chain, lipophilic
CAL Hexanoic 5-NH₂, 4-OH, cyclohexyl, isobutyl Undefined Chemical synthesis Hydrophobic, complex structure
6-(4-(1-Carboxyethyl)phenyl)-5-oxohexanoic acid Hexanoic 5-O, phenyl-carboxyethyl Synthetic intermediate Chemical synthesis Aromatic, UV-active

Research Findings and Implications

  • Enzymatic Specificity: The hydroxyl group at position 6 in this compound is critical for its role in alaremycin biosynthesis, as mutations in AlmA (e.g., S82T/G86S) disrupt this pathway but enhance ALA production .
  • Biological Activity: The antibacterial properties of this compound contrast with ALA’s role in heme synthesis, highlighting how minor structural changes (e.g., chain length, hydroxylation) dictate function .
  • Synthetic Accessibility : Compounds like CAL and phenyl-substituted derivatives require complex organic synthesis, whereas the target compound is biosynthesized, emphasizing the efficiency of enzymatic routes .

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